5-Iodo Substituent Confers Superior Trypsin Inhibition Potency Over 5-Bromo and 5-Chloro Analogs
In a series of 2-guanidinyl pyridine derivatives, the 5-iodo compound (6e) exhibited a Ki of 0.0151 mM for bovine pancreatic trypsin, making it the most potent inhibitor among the 5-halo analogs tested. The trend in potency was inversely related to halogen electronegativity, with the 5-bromo (6d) and 5-chloro (6c) compounds demonstrating progressively weaker inhibition. This is attributed to enhanced halogen bonding between the iodine atom and the catalytic serine hydroxyl group, a non-covalent interaction that is significantly attenuated with smaller, more electronegative halogens [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) for bovine pancreatic trypsin |
|---|---|
| Target Compound Data | Ki = 0.0151 mM (compound 6e, 5-iodo) |
| Comparator Or Baseline | 5-Bromo analog (6d) and 5-Chloro analog (6c) (exact Ki values not provided, but explicitly described as less potent due to inverse electronegativity trend) |
| Quantified Difference | 5-Iodo is the optimum inhibitor in the series; relative ranking: I > Br > Cl |
| Conditions | In vitro competitive inhibition assay using bovine pancreatic trypsin; Ki determined via standard enzyme kinetics methods. |
Why This Matters
For researchers developing serine protease inhibitors, selecting the 5-iodo analog ensures maximal target engagement due to its demonstrated halogen bonding advantage, which is not achievable with bromo or chloro substitutes.
- [1] Al-Hadhrami NA, et al. Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking. Bioorg Med Chem. 2020;28(16):115612. PMID: 32690267. View Source
